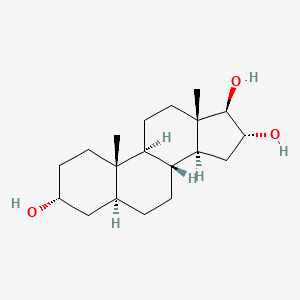

5alpha-Androstan-3alpha,16alpha,17beta-triol

Description

5α-Androstan-3α,16α,17β-triol is a steroidal triol characterized by a 5α-reduced androstane backbone with hydroxyl groups at positions 3α, 16α, and 17β. This compound is a metabolite of androgens, though its biological roles are less well-characterized compared to dihydrotestosterone (DHT) or other diols.

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,16R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,17-,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGDRQWRJUSSAR-JOSSNMMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3alpha,16alpha,17beta-triol typically involves the reduction of 5alpha-androstan-3,16-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the product .

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as microbial transformation of precursor steroids. Specific strains of microorganisms are employed to convert the precursor compounds into the desired steroid through enzymatic reactions. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5alpha-Androstan-3alpha,16alpha,17beta-triol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various diols or alcohols using reducing agents like NaBH4 or LiAlH4.

Substitution: Halogenation reactions can occur at specific positions on the steroid backbone, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 5alpha-androstan-3,16-dione.

Reduction: Formation of this compound.

Substitution: Formation of halogenated derivatives such as this compound chloride.

Scientific Research Applications

Antiandrogen Activity

One of the prominent applications of 5alpha-androstan-3alpha,16alpha,17beta-triol is its potential as an antiandrogen. Research has demonstrated that derivatives of this compound can exhibit significant antiproliferative effects on androgen-sensitive cells. For instance, a study synthesized a series of 5alpha-androstane derivatives that showed promising results against prostate cancer cell lines. Among these derivatives, compounds with specific modifications at the C-16 position displayed enhanced activity, suggesting that structural variations can significantly influence biological outcomes .

Table 1: Antiproliferative Activity of 5alpha-Androstan Derivatives

| Compound Name | C-16 Modification | Antiproliferative Activity (%) at 0.1 µM |

|---|---|---|

| 16α-(3'-chloropropyl)-5α-androstane-3α,17β-diol | Chloropropyl | 77% |

| Hydroxy-flutamide | Non-steroidal antiandrogen | 67% |

| 5α-androstan-3α,17β-diol | None | Baseline |

This table illustrates the comparative antiproliferative activity of various compounds against Shionogi cells, highlighting the efficacy of modified 5alpha-androstane derivatives.

Metabolic Studies and Steroid Profiling

This compound is also significant in the context of steroid metabolism. Advances in metabolomics have allowed researchers to profile steroid metabolites more comprehensively. Studies have shown that this compound can be quantified alongside other steroid hormones in serum and urine samples, providing insights into hormonal balance and disorders .

Key Findings:

- The compound's presence in metabolic pathways can indicate abnormalities in androgen synthesis or metabolism.

- It serves as a marker for assessing conditions like adrenal hyperplasia or androgen excess syndromes.

Therapeutic Potential in Cancer Treatment

Research indicates that this compound may have therapeutic potential beyond its antiandrogen properties. The compound has been explored for its role in inhibiting tumor growth through various mechanisms. For example, studies have suggested that it may affect metabolic pathways associated with cancer cell proliferation and survival .

Case Study:

In a notable study involving ovarian cancer cells, the administration of certain steroid derivatives led to a decrease in cell viability and proliferation rates. This suggests that manipulating steroid hormone pathways could be a viable strategy for developing anticancer therapies .

Future Directions and Research Opportunities

The diverse applications of this compound present numerous avenues for future research:

- Further Synthesis Studies: Continued exploration of structural modifications to enhance antiandrogenic activity or reduce side effects.

- Clinical Trials: Investigating the efficacy of these compounds in clinical settings to establish their therapeutic roles more definitively.

- Metabolomic Research: Expanding studies on how this compound interacts with other steroids and its implications for metabolic disorders.

Mechanism of Action

5alpha-Androstan-3alpha,16alpha,17beta-triol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development of masculine characteristics. The compound also interacts with other molecular targets, such as enzymes involved in steroid metabolism, to modulate their activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1 summarizes structurally related compounds and their distinguishing features:

Metabolic Pathways and Enzyme Interactions

- Target Compound: Limited direct data exist, but the 16α-OH group may impede conversion to DHT. In contrast, 5α-androstane-3α,17β-diol (3α-diol) is oxidized back to DHT by enzymes like RL-HSD, a process critical in prostate cancer progression .

- 5-Androstene-3β,16α,17β-triol : The Δ⁵ double bond and 3β-OH configuration suggest lower metabolic stability and AR binding compared to 5α-reduced steroids. This compound may serve as a transient metabolite in DHEA pathways .

- 5α-Androstane-3β,6α,17β-triol : Formed via hydroxylation of 3β-diol in the pituitary, this triol’s biological role remains unclear but may modulate neuroendocrine functions .

Contradictions and Data Gaps

- Plasma Levels : Quantitative data for the target compound are absent, whereas 5α-androstane-3α,17β-diol and 3β-diol are detectable in rabbit plasma (0.17–0.24 ng/mL) .

Biological Activity

5alpha-Androstan-3alpha,16alpha,17beta-triol is a steroid compound classified as an androgen and a derivative of testosterone. This compound plays a significant role in biological research due to its unique structural properties and its function as a metabolite of testosterone. It is characterized by its 3-hydroxylated C19 steroid structure, which influences various physiological processes.

Chemical Structure and Properties

The chemical formula for this compound is . The specific hydroxylation pattern at the 3α, 16α, and 17β positions distinguishes it from other androgens, leading to unique biological activities.

This compound primarily exerts its effects through interaction with androgen receptors (AR). As a metabolite of testosterone, it modulates the regulation of gonadotropin secretion and influences gene expression related to androgenic effects.

Key Actions:

- Androgenic Activity: Contributes to the development of masculine characteristics.

- Gene Regulation: Involved in the regulation of genes associated with protein synthesis and cellular processes.

- Potential Therapeutic Applications: Explored for treating androgen deficiency disorders and modulating immune responses.

Comparisons with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5alpha-Androstan-3alpha,17beta-diol | Similar androgenic activity | Used in antiandrogen therapies |

| 5alpha-Androstan-3beta,17alpha-diol | Different stereochemistry | Distinct biological activity |

| 5alpha-Androstan-3alpha,16alpha-diol | Positional isomer | Varies in functional groups |

Case Studies and Experimental Data

-

Androgen Receptor Modulation:

Research indicates that this compound has a weak binding affinity for AR but exhibits antiproliferative effects on androgen-sensitive cell lines. For instance, studies on Shionogi cells demonstrated that certain derivatives showed enhanced antiproliferative activity when modified at specific positions on the steroid structure . -

Therapeutic Applications:

The compound has been investigated for its potential in treating conditions like prostate cancer and benign prostatic hyperplasia (BPH). It has been shown to modulate AR activity effectively in these contexts . In clinical settings, combinations of 5-alpha reductase inhibitors with this compound have been explored to enhance therapeutic outcomes while minimizing side effects . -

Neuroactive Effects:

Recent studies highlight the role of 5alpha-androstan-3α,16α,17β-triol in neurobiology. It has been shown to enhance GABAergic neurotransmission, suggesting potential applications in neuroprotection and anti-inflammatory therapies .

Clinical Implications

The diverse biological activities of this compound suggest several clinical implications:

- Hormone Replacement Therapy: Its role in androgen deficiency makes it a candidate for hormone replacement strategies.

- Cancer Therapy: Its modulation of AR activity positions it as a potential therapeutic agent against hormone-sensitive cancers.

- Neuroprotection: The neuroactive properties may lead to applications in treating neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.